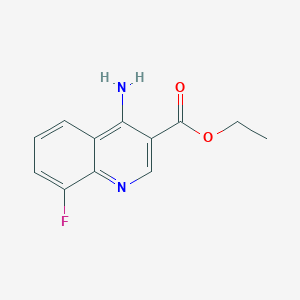

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-8-fluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQPOVUAOUJZIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588698 |

Source

|

| Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-46-8 |

Source

|

| Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The specific derivative, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, represents a highly valuable building block, particularly for the development of novel kinase inhibitors and anti-malarial compounds. The strategic placement of the fluorine atom at the C8 position can significantly enhance metabolic stability and target binding affinity, while the 4-amino and 3-carboxylate moieties provide critical vectors for molecular interactions and further derivatization.

This technical guide provides a comprehensive exploration of the predominant synthetic pathway to this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen methodologies, offers detailed, field-tested protocols, and presents a comparative analysis of reaction parameters. The primary focus is a robust, three-stage sequence commencing with the Gould-Jacobs reaction to construct the foundational quinoline ring, followed by functional group manipulations at the C4 position to achieve the target amine.

Core Synthetic Strategy: A Three-Stage Approach

The most reliable and scalable synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is achieved through a linear sequence that logically builds the molecule's complexity. This approach ensures high purity of intermediates and allows for predictable outcomes. The strategy is dissected into:

-

Stage 1: Quinolone Ring Formation: Employing the Gould-Jacobs reaction to construct the 8-fluoro-4-hydroxyquinoline-3-carboxylate core from simple aromatic and aliphatic precursors.

-

Stage 2: C4 Position Activation: Conversion of the 4-hydroxy group into a more reactive 4-chloro leaving group, priming the molecule for nucleophilic substitution.

-

Stage 3: Amination: Installation of the final 4-amino group via Nucleophilic Aromatic Substitution (SNAr).

This workflow is visualized below.

Figure 1: High-level overview of the three-stage synthesis pathway.

Stage 1: The Gould-Jacobs Reaction for Quinolone Core Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for synthesizing 4-hydroxyquinoline derivatives.[1][2] It proceeds via two main transformations: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3]

Mechanistic Rationale

The reaction's success hinges on a thermally driven 6-electron electrocyclization.

-

Condensation: The synthesis begins with a nucleophilic attack from the amino group of 2-fluoroaniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][2]

-

Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate the electrocyclization, which forms the quinoline ring system.[2][3] High-boiling point solvents like diphenyl ether or Dowtherm A are essential to achieve the necessary temperatures for efficient ring closure.[3] Modern adaptations using microwave irradiation have been shown to reduce reaction times significantly.[2][4]

Caption: Mechanistic flow of the Gould-Jacobs reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Intermediate Formation: Heat the mixture to 100-110 °C for approximately 2 hours. During this period, ethanol will be generated and can be collected via distillation. Monitor the reaction by TLC to confirm the consumption of the aniline starting material.

-

Cyclization: After the initial condensation is complete, add a high-boiling inert solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 240-250 °C and maintain for 30-45 minutes. The high temperature is crucial for the cyclization step.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature (approx. 25 °C). The mixture will become viscous. Add hexanes or a similar non-polar solvent to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with hexanes to remove the diphenyl ether solvent. The resulting crude Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol to yield an off-white solid.[5]

Stage 2 & 3: Conversion to the 4-Amino Target

The direct product of the Gould-Jacobs reaction is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-oxo (quinolone) form.[1] To arrive at the target 4-amino derivative, a two-step functional group interconversion is required.

Stage 2: Chlorination of the C4-Position

The hydroxyl group at the C4 position is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. Chlorination is the most common and effective strategy.

Causality: Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for this transformation. They react with the hydroxyl/oxo group to form a reactive intermediate that is readily displaced by a chloride ion, yielding the 4-chloroquinoline.

Experimental Protocol: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate [7]

-

Reaction Setup: In a flask protected from atmospheric moisture, suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃) (excess, e.g., 5-10 eq).

-

Reaction: Heat the mixture to 100 °C and stir for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic process and must be done with extreme care in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This typically yields the desired Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, which can be used in the next step without further purification.[7]

Stage 3: Nucleophilic Aromatic Substitution (SNAr) for Amination

The electron-withdrawing nature of the quinoline nitrogen and the 3-carboxylate group makes the C4 position highly susceptible to nucleophilic attack. The 4-chloro derivative is an excellent substrate for SNAr reactions.[8][9]

Experimental Protocol: Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

-

Reaction Setup: Dissolve Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or DMSO in a sealed pressure vessel.

-

Amination: Add a source of ammonia. This can be a solution of ammonia in ethanol or by bubbling ammonia gas through the solution. For controlled reactions, using ammonium hydroxide is also a viable option.

-

Reaction: Seal the vessel and heat to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final target compound, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate.

Alternative Pathway: The Friedländer Annulation

For the sake of comprehensive discussion, the Friedländer synthesis presents an alternative, albeit potentially more challenging, route. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as ethyl acetoacetate.[10][11][12]

Caption: Generalized mechanism of the Friedländer synthesis.

Applicability and Limitations: To synthesize the target molecule via this route, one would require 2-amino-3-fluorobenzaldehyde and ethyl 2-amino-3-oxobutanoate or a similar precursor. The primary limitation of this approach is the commercial availability and stability of the requisite 2-aminobenzaldehyde derivatives, which are often less accessible than the anilines used in the Gould-Jacobs reaction.[13]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the primary three-stage synthesis pathway. Yields are representative and can be optimized based on specific laboratory conditions.

| Stage | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Gould-Jacobs | 2-Fluoroaniline, EMME | Diphenyl Ether | 110 then 250 | 2.5 - 3.0 | 70 - 85 |

| 2 | Chlorination | POCl₃ | Neat | 100 | 3 - 4 | 85 - 95 |

| 3 | Amination | NH₃ source | Ethanol / DMSO | 80 - 120 | 6 - 12 | 60 - 75 |

Conclusion

The synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is most effectively accomplished via a robust and well-documented three-stage pathway. The Gould-Jacobs reaction provides a reliable entry point to the essential 8-fluoro-4-hydroxyquinoline core. Subsequent chlorination and nucleophilic aromatic substitution are standard, high-yielding transformations that successfully furnish the target 4-amino functionality. This methodical approach, grounded in classic heterocyclic chemistry, offers a clear and scalable route for researchers and drug development professionals requiring access to this valuable molecular scaffold.

References

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

-

G, S. K., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. Available at: [Link]

-

Barlocco, D., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

-

G, S. K., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

-

Friedländer synthesis - Wikipedia. Available at: [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Osolsobě, P., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

-

Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][14][15]triazino[6,5-b]quinoline Derivatives - ResearchGate. Available at: [Link]

-

Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate - ResearchGate. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

-

Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Royal Society of Chemistry. Available at: [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Available at: [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate - ResearchGate. Available at: [Link]

- EP0348088A1 - 6-Fluoro-1,4-dihydroquinol-4-one-3-carboxylic acid derivatives and intermediates therefor - Google Patents.

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - ACS Publications. Available at: [Link]

-

Paulíková, H., et al. (2018). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology. Available at: [Link]

-

Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1][11] naphthyridines and study of their fluorescence behavior - ResearchGate. Available at: [Link]

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents.

-

Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives - IJRAR. Available at: [Link]

- US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents.

-

Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed. Available at: [Link]

-

Ethyl 4,8-dibromo-7-fluoro-quinoline-3-carboxylate | C12H8Br2FNO2 - PubChem. Available at: [Link]

- US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents.

-

Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents - Helda. Available at: [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iipseries.org [iipseries.org]

- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate: Elucidating Structure Through NMR, IR, and MS

Introduction

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate stands as a molecule of significant interest within the vast landscape of heterocyclic chemistry. Its core, the 4-aminoquinoline scaffold, is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the realm of antimalarial drugs.[1][2][3] The strategic placement of an amino group at the 4-position, a fluorine atom at the 8-position, and an ethyl carboxylate group at the 3-position creates a unique electronic and steric environment, suggesting potential applications in drug discovery and materials science.

The precise characterization of such novel compounds is paramount for understanding their structure-activity relationships and ensuring their purity and identity.[4] This technical guide provides an in-depth analysis of the expected spectroscopic signature of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. As direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet scientifically rigorous interpretation. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive roadmap for researchers and drug development professionals working with this or structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structural features of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate are pivotal in dictating its spectroscopic output. The interplay between the electron-donating amino group, the electronegative fluorine atom, and the electron-withdrawing ethyl carboxylate group on the aromatic quinoline framework governs the chemical environment of each atom.

Caption: Standard workflow for NMR analysis.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of attached atoms and the overall electronic distribution.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-4 (C-NH₂) | 150 - 155 |

| C-8a (C-N, C-C) | 145 - 150 (doublet, ¹J_CF) |

| C-2 | 140 - 145 |

| C-8 (C-F) | 155 - 160 (doublet, ¹J_CF) |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield-shifted carbon, appearing in the typical range for esters.

-

Aromatic Carbons: The carbons directly attached to nitrogen (C-2, C-4, C-8a) and fluorine (C-8) will be significantly affected. The C-8 carbon will show a large one-bond coupling constant (¹J_CF), and other nearby carbons will exhibit smaller two- or three-bond C-F couplings. [5][6]The C-4 carbon, bonded to the amino group, will also be shifted downfield.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in their characteristic aliphatic regions.

Experimental Protocol for ¹³C NMR

The protocol is similar to ¹H NMR, with the key difference being the observation frequency and the need for proton decoupling to simplify the spectrum to singlets for each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1720 | C=O stretch | Ester |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1250 | C-N stretch | Aromatic Amine |

| 1250 - 1150 | C-O stretch | Ester |

| ~1100 | C-F stretch | Fluoroaromatic |

Interpretation:

-

N-H Region: The primary amine should give rise to two distinct, sharp to medium bands in the 3450-3300 cm⁻¹ region, which is a key diagnostic feature. [7][8][9]* Carbonyl Region: A very strong and sharp absorption peak around 1720 cm⁻¹ is expected for the ester carbonyl (C=O) stretch. [9][10]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O and C-N stretching vibrations, as well as aromatic C-H bending modes. A strong band for the C-F stretch is also anticipated.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or pure KBr for a pellet) should be run and subtracted from the sample spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure. The molecular formula is C₁₂H₁₁FN₂O₂, giving a molecular weight of approximately 234.23 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z Value | Proposed Fragment |

| 234 | [M]⁺˙ (Molecular Ion) |

| 205 | [M - C₂H₅]⁺ |

| 189 | [M - OCH₂CH₃]⁺ |

| 161 | [M - COOCH₂CH₃]⁺ |

| 134 | [M - COOCH₂CH₃ - HCN]⁺ |

Interpretation:

Under electron ionization, the molecular ion peak [M]⁺˙ at m/z 234 is expected. Key fragmentation pathways would likely involve the ester group, which is a common site for cleavage. [11][12]* Loss of the ethyl radical (•C₂H₅) to give a fragment at m/z 205.

-

Loss of the ethoxy radical (•OCH₂CH₃) to yield a fragment at m/z 189.

-

Cleavage of the entire ethyl carboxylate group to form a fragment at m/z 161.

-

Subsequent fragmentation of the quinoline ring system, such as the characteristic loss of HCN from the nitrogen-containing ring, could also occur. [11][12]

Caption: Proposed MS fragmentation pathway for the title compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or via a direct insertion probe for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural elucidation of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate relies on a synergistic application of modern spectroscopic techniques. This guide has provided a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS spectra. The anticipated data—from the specific chemical shifts and coupling constants in NMR influenced by the unique substitution pattern, to the characteristic vibrational frequencies of the amine and ester groups in IR, and the logical fragmentation pathways in MS—collectively form a unique spectroscopic fingerprint. For scientists engaged in the synthesis, purification, and application of this and related quinoline derivatives, this guide serves as a foundational reference for confirming molecular identity and ensuring the integrity of their research.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

Reddit. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]

-

PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]

-

Ord. IR: amines. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. Infrared Spectroscopy Handout. [Link]

-

Wikipedia. 4-Aminoquinoline. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. reddit.com [reddit.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chempap.org [chempap.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

This guide provides a detailed exploration of the hypothesized mechanism of action for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. As direct studies on this specific molecule are not extensively published, this analysis is built upon the well-established biological activities of the broader fluoroquinolone class, for which a significant body of research exists. We will synthesize data from related compounds to construct a scientifically-grounded profile, offering researchers and drug development professionals a comprehensive overview of its likely therapeutic pathways.

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. While initially recognized for the potent antibacterial effects of fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV, recent research has repurposed this chemical family for oncology.[1][2][3] Strategic modifications to the quinoline core have yielded derivatives with significant antiproliferative activity against a wide array of cancer cell lines.[2][4] Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate embodies these modifications and is poised to act through multiple, synergistic mechanisms, primarily as a topoisomerase poison and potentially as a kinase inhibitor.

Part 1: The Core Mechanism: Eukaryotic Topoisomerase II Poisoning

The principal anticancer mechanism attributed to the fluoroquinolone class is the inhibition of human topoisomerase II (Topo II).[2][5][6] This enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Fluoroquinolone derivatives do not act as classic enzymatic inhibitors that block the active site. Instead, they function as "poisons." They intercalate into the DNA-Topo II complex and stabilize it, preventing the enzyme from resealing the DNA break. This stalled "cleavable complex" transforms a vital enzyme into a cellular toxin that generates permanent, lethal double-strand breaks.[1][6] The downstream consequences are catastrophic for a proliferating cancer cell, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][4]

The structural features of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate—specifically the C3-carboxylate group and the C8-fluoro substituent—are consistent with modifications known to enhance interaction with human Topo II over its bacterial counterparts.[2][5]

Caption: Mechanism of Topoisomerase II poisoning by fluoroquinolone derivatives.

Cellular Outcomes of Topoisomerase II Inhibition

The generation of DNA double-strand breaks triggers a cascade of cellular responses designed to halt proliferation and eliminate the damaged cell.

-

Cell Cycle Arrest: The DNA damage response pathway activates checkpoint kinases, leading to cell cycle arrest, most prominently in the G2/M phase.[1][2] This provides the cell an opportunity to repair the damage, but the persistent nature of the stalled complexes often makes the damage irreparable.

-

Apoptosis Induction: Overwhelming DNA damage activates the intrinsic apoptotic pathway. This involves the activation of effector caspases, such as caspase-3 and caspase-9, which execute the cell death program.[6][7]

Comparative Potency of Fluoroquinolone Derivatives

The antiproliferative activity of fluoroquinolone derivatives has been documented across numerous cancer cell lines. The table below presents representative data for related compounds to contextualize the potential efficacy of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Ciprofloxacin Derivative | MCF-7 (Breast) | Not specified, potent | Topo II | [1] |

| Norfloxacin Derivative | T-24 (Bladder) | Not specified, potent | Topo II | [1] |

| FQ Derivative (FQ2) | LOX IMVI (Melanoma) | 25.4 | Topo I/II | [2] |

| FQ Derivative (FQ6) | MCF-7 (Breast) | Not specified | Topo II | [2] |

| Etoposide (Reference) | - | 58.96 | Topo II | [2] |

| Doxorubicin (Reference) | - | Varies | Topo II | [5] |

Part 2: Secondary and Complementary Mechanisms of Action

While Topo II poisoning is the primary proposed mechanism, the quinoline scaffold is highly versatile and can engage other therapeutic targets, leading to a multi-pronged attack on cancer cells.

Kinase Inhibition

The quinoline core is a well-known "hinge-binding" motif found in many FDA-approved kinase inhibitors.[6] Kinases are crucial nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis. Several studies have identified quinoline derivatives as potent inhibitors of various kinases.

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to failed cell division. Certain quinazoline derivatives have shown selective inhibition of Aurora A kinase.[8]

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a target in B-cell malignancies. 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible BTK inhibitors.[9]

-

IRAK4: As a key kinase in Toll-like receptor and IL-1 receptor signaling, IRAK4 is a target for inflammatory diseases and some cancers. A complex isoquinoline derivative was identified as a potent IRAK4 inhibitor.[10]

Given its structure, it is plausible that Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate could exhibit inhibitory activity against one or more cancer-relevant kinases, complementing its DNA-damaging effects.

Caption: General mechanism of protein kinase inhibition by small molecules.

Additional Reported Mechanisms

Research into fluoroquinolone derivatives has uncovered other potential anticancer activities:

-

HDAC Inhibition: Some derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression.[1]

-

Anti-Migratory Effects: Certain compounds can reduce the expression of metalloproteinases, enzymes that are critical for cancer cell invasion and metastasis.[1]

Part 3: Experimental Protocols for Mechanistic Validation

To definitively establish the mechanism of action for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, a series of well-defined experiments are required. The following protocols represent a logical workflow for this investigation.

Caption: Logical workflow for elucidating the mechanism of action (MOA).

Protocol 1: Topoisomerase II DNA Relaxation Assay

This biochemical assay directly measures the compound's effect on Topo II enzymatic activity.

-

Objective: To determine if the compound inhibits Topo II-mediated relaxation of supercoiled plasmid DNA.

-

Materials: Human Topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, Etoposide (positive control).

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding Topo IIα and ATP.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme).

-

Resolve the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

-

Interpretation: An effective Topo II inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. A "poison" will additionally lead to the appearance of linear DNA, indicating the stabilization of the cleavable complex.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression in a chosen cancer cell line.

-

Objective: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment.

-

Materials: Cancer cell line (e.g., MCF-7, A549), complete culture medium, test compound, Propidium Iodide (PI) staining solution with RNase A.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with vehicle control or various concentrations of the test compound for 24-48 hours.

-

Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash fixed cells and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

-

Interpretation: An accumulation of cells in the G2/M peak compared to the vehicle control indicates G2/M phase arrest, a hallmark of Topo II inhibitors.[1][4]

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the induction of apoptosis following compound treatment.

-

Materials: Cancer cell line, test compound, Annexin V-FITC/PI apoptosis detection kit.

-

Procedure:

-

Seed and treat cells as described for the cell cycle analysis.

-

Harvest all cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze immediately by flow cytometry.

-

-

Interpretation: An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) populations confirms the induction of apoptosis.[2]

Conclusion

Based on a comprehensive review of its chemical class, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is hypothesized to function as a potent anticancer agent through a multi-target mechanism. The primary mode of action is likely the poisoning of human topoisomerase II, leading to irreparable DNA damage, G2/M cell cycle arrest, and apoptosis.[1][2][6] This core mechanism may be synergistically enhanced by secondary activities, most notably the inhibition of key protein kinases involved in oncogenic signaling. This dual-threat capability—compromising both DNA integrity and proliferative signaling—makes this compound and its derivatives a compelling scaffold for the development of novel and effective cancer therapeutics. The experimental workflows outlined herein provide a clear path for the definitive validation of these proposed mechanisms.

References

-

Raffa, D., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. Available at: [Link]

-

Al-Trawneh, S. A., & Al-Suod, H. (2024). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. Available at: [Link]

-

Al-Abdullah, N. M., et al. (2020). Towards anticancer fluoroquinolones: A review article. ResearchGate. Available at: [Link]

-

Gatnash, A. A., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

-

Ewis, M. I., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available at: [Link]

-

Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. Available at: [Link]

-

Various Authors. (N.D.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. Available at: [Link]

-

Baragaña, B., et al. (2022). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

-

Baragaña, B., et al. (2022). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (PMC). Available at: [Link]

-

Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]

-

Ukrformin, P., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

Romero, E. L., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (PMC). Available at: [Link]

-

Gerbino, D. C., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

-

ResearchGate. (N.D.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Available at: [Link]

-

Xu, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]

-

Sestak, V., et al. (2022). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Institutes of Health (PMC). Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (PMC). Available at: [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

-

Uslu, B., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 7. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, a novel chemical entity with significant therapeutic potential derived from the privileged quinoline scaffold. The quinoline ring system is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with diverse activities.[1][2] Specifically, the fluoroquinolone subclass, characterized by a fluorine atom on the carbocyclic ring, is renowned for its potent antibacterial action, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][][5][6] This document outlines a tiered, multi-faceted screening cascade designed for researchers in drug development. It begins with broad primary phenotypic screens in key therapeutic areas—antibacterial, anticancer, and anti-inflammatory—and progresses to rigorous hit validation and preliminary mechanism-of-action studies. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying scientific principles, and the logic behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Screening a Novel Fluoroquinolone Analog

The quinoline nucleus is a heterocyclic aromatic compound that has been a prolific source of therapeutic agents.[7][8] Its structural versatility allows for modifications that have led to drugs with antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[7] The introduction of a fluorine atom at the C-6 or C-8 position, as seen in fluoroquinolones, dramatically enhances antibacterial potency and broadens the spectrum of activity.[5][9]

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate belongs to this promising class. The core structure suggests several potential biological activities that warrant investigation:

-

Antibacterial Potential: The fluoroquinolone core is a strong predictor of activity against a range of Gram-positive and Gram-negative bacteria.[][6]

-

Anticancer Potential: Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1][2][10]

-

Anti-inflammatory Potential: The modulation of key inflammatory pathways, such as the NF-κB signaling cascade, is another reported activity for certain quinoline-based compounds.[11][12]

This guide proposes a logical, tiered approach to efficiently screen this compound, maximize data output, and provide a clear path from initial discovery to a validated lead.

Screening Cascade Overview

The screening strategy is designed as a funnel, starting with broad, high-throughput assays and progressively moving towards more complex, mechanism-focused studies for confirmed "hits."

Caption: Tiered screening workflow for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate.

Tier 1: Primary Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired effect in a cellular or whole-organism context, often without prior knowledge of the specific molecular target.[13][14][15] This approach is ideal for initial screening as it provides physiologically relevant data and can uncover novel mechanisms of action.[13]

Antibacterial Activity Screening

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a standardized, quantitative, and scalable technique for this purpose.[16][18][19]

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. Bacterial growth is assessed by turbidity or with a metabolic indicator. The absence of growth at a specific concentration indicates the compound's inhibitory power.

Methodology:

-

Preparation:

-

Prepare a 10 mg/mL stock solution of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate in dimethyl sulfoxide (DMSO).

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture to achieve a final inoculum concentration of 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

-

-

Assay Plate Setup:

-

In a 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the compound stock solution (or a working dilution) to the first column of wells and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.

-

Reserve wells for a positive control (bacteria, no compound) and a negative control (MHB only). A known antibiotic like Ciprofloxacin should be used as a reference control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

Alternatively, add a viability indicator like Resazurin and read fluorescence to quantify growth inhibition. The MIC is the lowest concentration that inhibits a predefined percentage (e.g., 90%) of growth compared to the positive control.

-

| Bacterial Strain | Gram Stain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 25923 | Positive | 4 | 0.5 |

| E. coli ATCC 25922 | Negative | 8 | 0.25 |

| P. aeruginosa ATCC 27853 | Negative | >64 | 1 |

| E. faecalis ATCC 29212 | Positive | 16 | 2 |

Anticancer Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[20][21][22] Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, whereas dead cells do not.[20][21]

Caption: Simplified canonical NF-κB signaling pathway.

Methodology:

-

Cell Treatment: Treat RAW 264.7 cells with the test compound for 1 hour, then stimulate with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells at each time point and quantify the total protein concentration.

-

Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).

-

Apply a secondary antibody and detect using chemiluminescence.

-

-

Analysis: A potent inhibitor will prevent the disappearance of the IκBα band that is observed in the LPS-only treated cells.

Conclusion

This technical guide provides a robust, logical, and scientifically grounded strategy for the initial biological evaluation of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. By employing a tiered screening cascade—from broad phenotypic assays to specific mechanism-of-action studies—researchers can efficiently identify and validate meaningful biological activities. This systematic approach ensures that resources are focused on the most promising therapeutic avenues, mitigating the risk of pursuing false positives and building a solid foundation for subsequent hit-to-lead and lead optimization campaigns. The principles and protocols outlined herein are fundamental to modern drug discovery and can be adapted for the screening of other novel chemical entities.

References

- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). European Journal of Medicinal Chemistry.

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Arabian Journal of Chemistry.

- The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. (2016). Current Pharmaceutical Research.

- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Advances.

- Wh

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.

- Determining the mode of action of bioactive compounds. (2012). Current Opinion in Chemical Biology.

- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2021). Current Cancer Drug Targets.

- NF-κB: At the Borders of Autoimmunity and Inflamm

- Cell-Based Phenotypic Screening Services. BOC Sciences.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (2014). Acta Poloniae Pharmaceutica.

- Review on recent development of quinoline for anticancer activities. (2022).

- Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2015). Journal of Immunology Research.

- Phenotypic Screening Services. Oncodesign Services.

- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). Bioorganic Chemistry.

- Cell and small animal models for phenotypic drug discovery. (2015). Drug Design, Development and Therapy.

- Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research.

- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks.

- Mechanisms of action of food bioactive compounds based on network pharmacology.

- Assessment and evaluation of methods used for antimicrobial activity assay. (2024). AIMS Microbiology.

- Hit confirmation, hit valid

- Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich.

- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.

- Nutridynamics: mechanism(s) of action of bioactive compounds and their effects. (2014). British Journal of Nutrition.

- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). Journal of Agricultural and Food Chemistry.

- The NF-kB Signaling Pathway.

- MTT assay. Wikipedia.

- Phenotypic Screening. Revvity.

- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.

- Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. (2023). Particle and Fibre Toxicology.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics.

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023).

- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). Acta Chimica Slovenica.

- Hit Validation for Suspicious Minds. (2022).

- XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.

- Assessment of antimicrobial activity. (2019). Protocols.io.

- Bioactive Molecules and Their Mechanisms of Action. (2020).

- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic

- MTT assay protocol. Abcam.

- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.

- Hit Identification and Valid

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules.

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022).

- 6.4: Enzyme Inhibition. (2022). Biology LibreTexts.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 13. Phenotypic Screening Services | CRO services [oncodesign-services.com]

- 14. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 19. Assessment of antimicrobial activity [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. MTT assay protocol | Abcam [abcam.com]

"Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" starting materials and reagents

An In-depth Technical Guide to the Synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Abstract

The 8-fluoroquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents, particularly in the realm of antibacterials and kinase inhibitors. The strategic placement of a fluorine atom at the 8-position can significantly enhance metabolic stability and modulate electronic properties, thereby improving binding affinity to biological targets. The 4-amino and 3-carboxylate functionalities are crucial for establishing key interactions, such as hydrogen bonding, with target enzymes or receptors. This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, a key intermediate for drug discovery and development. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into reaction mechanisms and optimization strategies.

Strategic Overview: The Gould-Jacobs Pathway

The most robust and widely adopted method for constructing the core of the target molecule is the Gould-Jacobs reaction.[1][2] This classical approach offers a reliable and scalable pathway to the essential 4-hydroxyquinoline-3-carboxylate intermediate, which is then elaborated to the final 4-amino product. The synthesis is logically segmented into four principal stages:

-

Condensation: Formation of a key enamine intermediate from an appropriately substituted aniline and diethyl ethoxymethylenemalonate (EMME).

-

Thermal Cyclization: High-temperature intramolecular cyclization to construct the quinoline heterocyclic system.

-

Hydroxyl to Chloro Conversion: Activation of the 4-position by converting the hydroxyl group into a more reactive chloro leaving group.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro group with an amino moiety to yield the final product.

This strategic sequence ensures high yields and regiochemical control, making it ideal for both laboratory-scale synthesis and potential scale-up operations.

Caption: Overall synthetic workflow for Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate.

Starting Materials and Reagents

The success of this synthesis hinges on the quality of the starting materials and reagents. It is imperative to use reagents from reliable sources and ensure they meet the required purity specifications.

| Compound | Role | CAS Number | Key Considerations |

| 2-Fluoroaniline | Starting Material | 348-54-9 | Purity >98%. Should be a clear, pale-yellow liquid. Discoloration may indicate oxidation, requiring distillation before use. |

| Diethyl ethoxymethylenemalonate (EMME) | C3 Synthon | 87-13-8 | Purity >97%. Moisture-sensitive; should be handled under an inert atmosphere. |

| Diphenyl ether | High-boiling Solvent | 101-84-8 | Used for the high-temperature cyclization step. Its high boiling point (259°C) is critical for driving the reaction to completion. |

| Phosphoryl chloride (POCl₃) | Chlorinating Agent | 10025-87-3 | Highly reactive and corrosive. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment. |

| Ammonia (e.g., 7N solution in Dioxane) | Aminating Agent | 7664-41-7 | The source of the C4-amino group. A solution in an organic solvent is preferred for controlled addition and solubility. |

| Dioxane / Ethanol | Reaction Solvents | 123-91-1 / 64-17-5 | Must be anhydrous where specified to prevent unwanted side reactions, particularly during the chlorination and amination steps. |

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1 & 2: Quinolone Ring Formation via Gould-Jacobs Reaction

This two-part stage is the cornerstone of the synthesis, establishing the core heterocyclic structure. It begins with a nucleophilic attack of the aniline on the electron-deficient alkene of EMME, followed by the elimination of ethanol to form the enamine intermediate. The subsequent thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution, followed by tautomerization to the more stable 4-hydroxyquinoline form.[1][2]

Experimental Protocol:

-

Condensation: In a round-bottom flask fitted with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 100-110°C for approximately 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

-

Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 10 volumes).

-

Increase the temperature of the reaction mixture to 240-250°C and maintain for 30-60 minutes. This high temperature is crucial for overcoming the activation energy of the intramolecular cyclization.

-

Allow the reaction mixture to cool to below 100°C, then slowly add hexanes or petroleum ether while stirring to precipitate the product.

-

Collect the solid product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the diphenyl ether solvent. The product is often sufficiently pure for the next step, but can be recrystallized from ethanol if necessary.

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

Stage 3: Chlorination of the 4-Hydroxyl Group

The 4-hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive species. Treatment with phosphoryl chloride (POCl₃) is a highly effective method for this transformation, converting the hydroxyl into a chloro group, a much better leaving group.[3]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), suspend Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 volumes).

-

Heating: Heat the mixture to reflux (approx. 100-110°C) with stirring for 2-4 hours. The reaction progress should be monitored by TLC until all starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic process.

-

The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH 7-8 is reached.

-

Collect the solid, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, by vacuum filtration. Wash the solid with copious amounts of water and dry under vacuum.

Stage 4: Amination via Nucleophilic Aromatic Substitution (SNAr)

This final stage introduces the desired amino group at the C4 position. The electron-withdrawing nature of the quinoline ring nitrogen and the C3-ester group activates the C4 position for nucleophilic attack. The chlorine atom is then displaced by ammonia.

Experimental Protocol:

-

Reaction Setup: Dissolve the Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a suitable anhydrous solvent like dioxane or THF in a sealed pressure vessel.

-

Ammonia Addition: Add a solution of ammonia in dioxane (e.g., 7N, 5-10 eq) to the vessel.

-

Heating: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The reaction must be carried out in a sealed vessel to maintain the concentration of the volatile ammonia reagent.

-

Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, as a pure solid.

Summary of Reaction Parameters

| Stage | Key Reagents | Solvent | Temperature | Typical Time | Product |

| 1. Condensation | 2-Fluoroaniline, EMME | Neat | 100-110°C | 2 h | Ethyl 2-((2-fluorophenylamino)methylene)malonate |

| 2. Cyclization | - | Diphenyl ether | 240-250°C | 0.5-1 h | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate |

| 3. Chlorination | POCl₃ | Neat (POCl₃) | 100-110°C | 2-4 h | Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate |

| 4. Amination | Ammonia | Dioxane / THF | 80-100°C | 12-24 h | Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate |

Conclusion

The synthetic route detailed in this guide, centered around the Gould-Jacobs reaction, represents a reliable and well-precedented strategy for the preparation of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate. Each stage has been optimized to ensure high conversion and yield a product of sufficient purity for subsequent use in drug discovery programs. By understanding the causality behind each experimental step—from the necessity of high temperatures for cyclization to the activation of the C4 position for amination—researchers can confidently and efficiently synthesize this valuable molecular scaffold.

References

- Various Authors. (n.d.).

- Various Authors. (n.d.). Ring-opening and cyclization of aziridines with aryl azides: metal-free synthesis of 6-(triflyloxy)quinolines. Organic Chemistry Frontiers (RSC Publishing).

- ECHEMI. (n.d.). 115661-37-5, 2-AMINO-3-FLUOROBENZONITRILE Formula. ECHEMI.

- MDPI. (n.d.).

- Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ. Guidechem.

- ACS Publications. (2023). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. The Journal of Organic Chemistry.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- ChemicalBook. (n.d.).

- Frontiers. (2025).

- PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. BenchChem.

Sources

"Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" CAS number 955328-46-8 properties

An In-Depth Technical Guide to Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate (CAS 955328-46-8): A Privileged Scaffold for Drug Discovery

Abstract

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the fluoroquinolone family. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of this specific molecule, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic profile, a plausible and detailed synthetic pathway, and its potential applications as a key building block in the development of novel therapeutics. The narrative emphasizes the mechanistic reasoning behind synthetic strategies and the structure-activity relationships that make this compound a valuable asset in modern drug discovery.

Introduction to the Quinoline Scaffold

The quinoline ring system, which consists of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry and drug design.[3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom provide unique electronic and steric properties, making it an ideal framework for interacting with a variety of biological targets. Derivatives of quinoline have been successfully developed into drugs for a vast array of conditions, including malaria (e.g., chloroquine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., camptothecin).[4]

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate incorporates several key features that enhance its potential as a pharmaceutical intermediate:

-

The 4-Aminoquinoline Moiety: The 4-amino group is a critical pharmacophore in several antimalarial drugs, known to interfere with heme detoxification in the parasite.[4]

-

The Fluoroquinolone Core: The addition of a fluorine atom, particularly at positions C6, C7, or C8, is a hallmark of the potent fluoroquinolone class of antibiotics.[5] Fluorine substitution can significantly improve metabolic stability, binding affinity, and pharmacokinetic properties.

-

The Ethyl Carboxylate Group: The ester at the C3 position serves as a versatile chemical handle, allowing for straightforward modification and the synthesis of a diverse library of derivatives, such as amides or carboxylic acids, to fine-tune activity and properties.

Physicochemical and Predicted Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs. These parameters are critical for assessing its drug-likeness and for planning experimental work.

| Property | Value | Source / Basis |

| CAS Number | 955328-46-8 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | BIOFOUNT[6] |

| Molecular Weight | 234.22 g/mol | BIOFOUNT[6] |

| Predicted logP | ~2.5 - 3.0 | Inferred from analogs like ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (logP ~2.7)[7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Inferred from structure[7] |

| Hydrogen Bond Acceptors | 4 (2x -O, 2x -N) | Inferred from structure[7] |

| Polar Surface Area | ~72 Ų | Inferred from structure[7] |

| Appearance | Predicted to be a solid at room temperature. | Based on related solids like 4-Amino-8-fluoroquinoline[8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF. | General property of quinoline derivatives[4] |

Spectroscopic Profile

The structural identity of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate can be confirmed using standard spectroscopic techniques. The expected spectral characteristics are outlined below, with predictions informed by data from structurally similar compounds, such as ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[9]

| Technique | Expected Characteristics |

| ¹H NMR | ~8.8-9.0 ppm (s, 1H): H2 proton, deshielded by the adjacent nitrogen and carboxylate group.~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene ring (H5, H6, H7), with splitting patterns influenced by fluorine coupling.~5.5-6.5 ppm (br s, 2H): Protons of the C4-amino group.~4.4 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl ester.~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester. |

| ¹³C NMR | ~165-170 ppm: Ester carbonyl carbon.~105-155 ppm: Aromatic and heterocyclic carbons. The C-F carbon will show a large one-bond coupling constant (¹JCF).~60 ppm: Ester methylene carbon.~14 ppm: Ester methyl carbon. |

| IR (Infrared) | ~3400-3300 cm⁻¹: N-H stretching of the primary amine.~1720-1700 cm⁻¹: C=O stretching of the ester.~1620-1580 cm⁻¹: C=C and C=N stretching of the quinoline ring.~1250-1200 cm⁻¹: C-O stretching of the ester and C-F stretching. |

| MS (Mass Spec) | m/z 234.08 [M]⁺: Molecular ion peak.m/z 206 [M-C₂H₄]⁺: Loss of ethylene from the ethyl ester.m/z 189 [M-OC₂H₅]⁺: Loss of the ethoxy group. |

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. This multi-step process offers high yields and predictable outcomes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 955328-46-8|Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate|Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate|-范德生物科技公司 [bio-fount.com]

- 7. Compound ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate - Chemdiv [chemdiv.com]

- 8. 4-Amino-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 9. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

"Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This document elucidates the molecule's structural features, details a robust synthetic pathway, and offers an in-depth examination of its spectroscopic signature and conformational landscape. The insights presented are grounded in established chemical principles and supported by data from analogous structures, providing a critical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system, an aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of modern medicinal chemistry.[1] Specifically, the 4-aminoquinoline motif is the pharmacophore responsible for the bioactivity of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[2] The functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties.

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate combines several key features:

-

The 4-amino group is a critical pharmacophoric element, often involved in key binding interactions with biological targets.

-